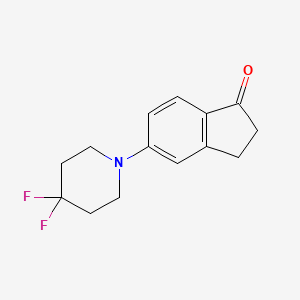

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a difluoropiperidine moiety attached to a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a nucleophilic substitution reaction where a suitable precursor, such as 4,4-difluorobutyronitrile, undergoes cyclization.

Attachment to the Indenone Core: The difluoropiperidine is then attached to the indenone core via a condensation reaction. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The difluoropiperidine moiety can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It may serve as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine

Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

Polymer Chemistry: Incorporation into polymers to modify their physical and chemical properties.

Agrochemicals: Potential use in the synthesis of novel agrochemical agents.

Mechanism of Action

The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

4,4-Difluoropiperidine: Shares the difluoropiperidine moiety but lacks the indenone core.

2,3-Dihydro-1H-inden-1-one: Contains the indenone core but lacks the difluoropiperidine moiety.

Uniqueness

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to the combination of the difluoropiperidine and indenone structures, which imparts distinct chemical and biological properties. This dual functionality can lead to enhanced reactivity and specificity in various applications compared to its individual components.

Biological Activity

5-(4,4-Difluoropiperidin-1-yl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurological and oncological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F2NO, with a molecular weight of 251.27 g/mol. The compound features a difluoropiperidine moiety which enhances its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB) .

Research indicates that this compound may act as a protein kinase inhibitor , targeting specific pathways involved in cancer progression and neurodegenerative diseases. Its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) is particularly noteworthy as it plays a critical role in angiogenesis associated with tumors . Additionally, it has shown potential as a FYN kinase inhibitor, which is implicated in senile dementia and other neurodegenerative disorders .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 10.5 | VEGFR2 inhibition |

| PC-9 | 8.3 | Combination with EGFR inhibitors |

| A549 (Lung) | 12.0 | Induction of apoptosis |

These results indicate that the compound effectively reduces cell viability and induces apoptosis in various cancer models .

In Vivo Studies

In animal models, the administration of this compound has shown promising results:

- Tumor Growth Inhibition : In xenograft models of glioblastoma, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

- Neuroprotective Effects : In models of Alzheimer's disease, the compound exhibited neuroprotective effects by reducing neuroinflammation and improving cognitive function .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Glioblastoma : A study involving mice with glioblastoma showed that administration of the compound significantly inhibited tumor growth and prolonged survival rates compared to untreated controls.

- Case Study on Alzheimer's Disease : In a model simulating Alzheimer's pathology, treatment with the compound led to improved memory performance and reduced amyloid plaque formation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6 hours |

| Volume of distribution | 0.5 L/kg |

These properties support its potential for oral bioavailability and effective CNS penetration .

Properties

Molecular Formula |

C14H15F2NO |

|---|---|

Molecular Weight |

251.27 g/mol |

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C14H15F2NO/c15-14(16)5-7-17(8-6-14)11-2-3-12-10(9-11)1-4-13(12)18/h2-3,9H,1,4-8H2 |

InChI Key |

LWAKJDSKWCXZTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCC(CC3)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.